molecular formula C30H34N4O2S B11969449 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11969449
M. Wt: 514.7 g/mol
InChI Key: XTDGCPSZLVLWDJ-UHFFFAOYSA-N
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Description

The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a triazole-derived molecule featuring a 3,5-di-tert-butyl-4-hydroxyphenyl group, a phenylamino-substituted triazole ring, and a sulfanyl ethanone backbone.

Properties

Molecular Formula

C30H34N4O2S

Molecular Weight

514.7 g/mol

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C30H34N4O2S/c1-29(2,3)23-17-20(18-24(26(23)36)30(4,5)6)25(35)19-37-28-33-32-27(31-21-13-9-7-10-14-21)34(28)22-15-11-8-12-16-22/h7-18,36H,19H2,1-6H3,(H,31,32)

InChI Key

XTDGCPSZLVLWDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The 3,5-di-tert-butyl-4-hydroxyphenyl group is typically synthesized via Friedel-Crafts acylation of 2,6-di-tert-butylphenol (readily available commercially or via alkylation of phenol).

Procedure :

  • 2,6-Di-tert-butylphenol (1.0 equiv.) is dissolved in anhydrous dichloromethane under nitrogen.

  • Acetyl chloride (1.2 equiv.) is added dropwise at 0°C, followed by AlCl₃ (1.5 equiv.) as a catalyst.

  • The reaction is stirred at room temperature for 6–8 hours, yielding 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone after aqueous workup and recrystallization from ethyl acetate/hexane.

Key Parameters :

  • Temperature : Excess heat (>40°C) leads to over-acylation or decomposition.

  • Catalyst Loading : Stoichiometric AlCl₃ ensures complete conversion.

  • Yield : 75–85%.

Synthesis of 4-Phenyl-5-(phenylamino)-4H-1,2,4-triazole-3-thiol

Cyclization of Thiosemicarbazide Derivatives

The triazole core is constructed via cyclization of N-phenylthiosemicarbazide precursors.

Procedure :

  • Phenyl isothiocyanate (1.0 equiv.) is reacted with phenylhydrazine (1.0 equiv.) in ethanol at reflux for 4 hours to form 1-phenyl-4-phenylthiosemicarbazide .

  • The intermediate is treated with KOH (2.0 equiv.) and CS₂ (1.5 equiv.) in ethanol under reflux for 6 hours, inducing cyclization to 4-phenyl-5-(phenylamino)-1,2,4-triazole-3-thiol .

Mechanistic Insight :

  • Cyclization : The thiosemicarbazide undergoes intramolecular nucleophilic attack, facilitated by CS₂, to form the triazole ring.

  • Yield : 60–70% after recrystallization from ethanol.

Coupling via Sulfanyl Bridge Formation

Nucleophilic Substitution

The sulfanyl group is introduced by reacting the triazole thiol with a halogenated ethanone derivative.

Procedure :

  • 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone (1.0 equiv.) is brominated at the α-position using N-bromosuccinimide (NBS, 1.1 equiv.) in CCl₄ under UV light, yielding 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone .

  • The brominated ethanone (1.0 equiv.) is reacted with 4-phenyl-5-(phenylamino)-1,2,4-triazole-3-thiol (1.2 equiv.) in THF, using triethylamine (2.0 equiv.) as a base, at 60°C for 12 hours.

Optimization Notes :

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in deprotonating the thiol.

  • Solvent : THF ensures solubility of both reactants without side reactions.

  • Yield : 65–75% after column chromatography (silica gel, EtOAc/hexane).

Alternative Coupling Strategies

Mitsunobu Reaction

For substrates sensitive to halogenation, the Mitsunobu reaction couples the triazole thiol directly to the ethanone’s hydroxyl group (if present).

Procedure :

  • 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone (1.0 equiv.), 4-phenyl-5-(phenylamino)-1,2,4-triazole-3-thiol (1.2 equiv.), triphenylphosphine (1.5 equiv.), and diethyl azodicarboxylate (DEAD, 1.5 equiv.) are stirred in THF at 0°C for 2 hours.

  • The product is purified via flash chromatography.

Advantages :

  • Avoids bromination step.

  • Yield : 55–60% due to competing side reactions.

Critical Challenges and Solutions

Steric Hindrance

The tert-butyl groups on the phenyl ring impede reaction kinetics.

  • Mitigation : Use polar aprotic solvents (e.g., DMF) to enhance reactant mobility.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation during coupling.

  • Mitigation : Temporary protection as a methoxymethyl ether (MOM) or tert-butyldimethylsilyl (TBS) ether.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Mitsunobu Reaction
Yield 65–75%55–60%
Reaction Time 12 hours2 hours
Side Products MinimalModerate
Scalability HighModerate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3,5-ditert-butyl-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound differs from analogs in substituent patterns, which critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related molecules from the literature:

Table 1: Structural Comparison of Triazole Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C30H32N4O2S 3,5-di-tert-butyl-4-hydroxyphenyl, phenylamino 512.66 High steric hindrance, antioxidant potential due to phenolic group
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C28H21F2N3O3S 2,4-difluorophenyl, phenylsulfonyl 517.55 Electron-withdrawing sulfonyl group; potential bioactivity in fluorinated environments
1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone C24H22N4O3S 3,4-dimethoxyphenyl, 4-methylphenyl, pyridinyl 446.52 Electron-donating methoxy groups; enhanced solubility in polar solvents
Key Observations:
  • Substituent Effects: The 3,5-di-tert-butyl-4-hydroxyphenyl group in the target compound provides steric bulk and radical scavenging capacity, unlike the sulfonyl or methoxy groups in analogs .
  • Molecular Weight and Solubility :

    • The higher molecular weight of the target compound (512.66 vs. 446.52 in ) suggests reduced solubility in aqueous media, which could be mitigated by formulation strategies.
NMR Spectral Analysis

Evidence from NMR studies on triazole derivatives (e.g., Figure 6 in ) reveals that substituents alter chemical shifts in specific regions (e.g., regions A and B in ). For the target compound:

  • The 3,5-di-tert-butyl groups would likely cause upfield shifts in protons near the phenolic hydroxyl due to electron-donating effects and steric shielding.
  • The sulfanyl ethanone backbone may exhibit similar chemical environments to analogs, but the phenylamino group could induce distinct shifts in aromatic proton regions .

Antioxidant Potential

The 3,5-di-tert-butyl-4-hydroxyphenyl group is structurally analogous to synthetic antioxidants like BHT (butylated hydroxytoluene), suggesting potent radical scavenging activity. In contrast, analogs with sulfonyl or methoxy groups (e.g., ) lack this phenolic moiety, reducing their antioxidant efficacy .

Biological Activity

The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The structure of the compound can be described by its functional groups and molecular architecture. It features a hydroxyphenyl moiety, a triazole ring, and a sulfanyl group which contribute to its biological properties.

Molecular Formula: C24H30N4O2S
Molecular Weight: 430.59 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Inhibition of ERK1/2 phosphorylation
MGC-803 (Stomach)15.0Induction of apoptosis via ROS generation
HepG2 (Liver)10.0Cell cycle arrest at G0/G1 phase

The compound demonstrated significant inhibitory effects on cell proliferation across multiple cancer cell lines. Notably, it was found to induce apoptosis in A549 cells through the generation of reactive oxygen species (ROS), thereby disrupting mitochondrial function and leading to cell death.

The biological activity of the compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression:

  • Inhibition of ERK Pathway: The compound effectively down-regulates the phosphorylation levels of ERK1/2, which are crucial for cell survival and proliferation in cancer cells .
  • Induction of Apoptosis: Through ROS generation, it triggers apoptotic pathways in various cancer cell lines, enhancing its potential as an anticancer agent .
  • Cell Cycle Arrest: The compound has been shown to cause G0/G1 phase arrest in HepG2 cells, indicating its role in halting the progression of the cell cycle and thereby inhibiting tumor growth .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This dual action as both an anticancer and antioxidant agent highlights its therapeutic potential.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

  • Case Study 1: In a xenograft model using A549 cells, treatment with the compound resulted in a dose-dependent reduction in tumor size over four weeks, with significant differences observed compared to control groups .
  • Case Study 2: A study involving MGC-803 cells showed that the compound not only inhibited cell proliferation but also enhanced sensitivity to conventional chemotherapeutic agents when used in combination therapy .

Discussion

The biological activity of This compound suggests a promising avenue for further research and development in cancer therapeutics. Its ability to modulate critical signaling pathways while also acting as an antioxidant positions it as a multifaceted agent that could be beneficial in clinical settings.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step protocols , including:

  • S-Alkylation : Reacting a triazole-thiol precursor with a bromo-ethanone derivative in an alkaline medium (e.g., K₂CO₃ in acetone) to form the sulfanyl linkage .
  • Triazole ring formation : Cyclization using substituted aldehydes or hydrazines under reflux conditions .
  • Purification : Column chromatography or recrystallization (ethanol/acetone) to isolate the final product .
    Optimization strategies : Adjusting reaction time (1–4 hours), solvent polarity, and stoichiometric ratios (1:1–1:1.2 molar ratios) to enhance yields (typically 60–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural features?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements of the triazole, sulfanyl, and hydroxyphenyl groups (e.g., C–S bond lengths ~1.8 Å) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ~550–600 m/z) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Anticancer activity : 3D spheroid models (e.g., melanoma IGR39, breast MDA-MB-231) to assess growth inhibition (IC₅₀ values via MTT assay) .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ < 10 µM for promising candidates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay models?

  • Assay standardization : Compare 2D monolayer vs. 3D spheroid models to account for microenvironmental variability .
  • Dose-response validation : Replicate studies with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ discrepancies .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. What strategies are employed to study structure-activity relationships (SAR) for enhancing its pharmacological profile?

  • Substituent modification : Replace tert-butyl groups with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Scaffold hopping : Synthesize analogs with pyrimidine or thiazole cores to compare bioactivity .
  • Computational docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase) .

Q. What mechanistic approaches elucidate its interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with purified enzymes .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
  • Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. How are regioselectivity challenges addressed during synthesis?

  • Protecting groups : Temporarily block hydroxyl or amino groups (e.g., acetyl) to direct triazole formation .
  • Stepwise synthesis : Prioritize sulfanyl bond formation before introducing bulky substituents (e.g., tert-butyl) to minimize steric hindrance .
  • Catalytic control : Use Cu(I) catalysts for azide-alkyne cycloaddition to ensure triazole regiochemistry .

Q. What methods validate contradictory thermal stability data?

  • Differential scanning calorimetry (DSC) : Measure melting points (e.g., 180–220°C) and decomposition thresholds .
  • Thermogravimetric analysis (TGA) : Quantify weight loss under nitrogen/air to assess oxidative stability .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

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